AZ7328 is a small molecule inhibitor primarily targeting the protein kinase AKT, which plays a crucial role in various cellular processes, including cell survival and metabolism. This compound is particularly significant in cancer research due to its potential therapeutic applications in treating malignancies associated with aberrant activation of the phosphatidylinositol 3-kinase/AKT signaling pathway. The development of AZ7328 stems from the need for effective treatments for cancers that exhibit resistance to conventional therapies, particularly in urothelial carcinoma and other tumor types characterized by mutations in the PI3K/AKT pathway.
AZ7328 was identified through high-throughput screening of small molecule libraries aimed at discovering novel inhibitors of AKT. It is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the AKT enzyme. This classification places AZ7328 within a broader category of targeted cancer therapies that aim to inhibit specific signaling pathways involved in tumor growth and survival.
The synthesis of AZ7328 involves several key steps:
The exact synthetic route can vary based on the specific protocols employed, but it generally emphasizes efficiency and scalability for potential clinical applications .
AZ7328 has a well-defined molecular structure characterized by its ability to bind specifically to the active site of AKT. Its chemical formula and molecular weight are critical for understanding its pharmacokinetic properties:
The structure includes various functional groups that enhance its binding affinity and specificity towards AKT, contributing to its effectiveness as an inhibitor .
AZ7328 undergoes various chemical reactions pertinent to its role as an AKT inhibitor:
The mechanism of action of AZ7328 primarily involves:
AZ7328 exhibits several notable physical and chemical properties:
These properties are essential for developing effective delivery systems for clinical applications .
AZ7328 has several promising applications in scientific research:
AZ7328 is an ATP-competitive small-molecule inhibitor targeting the serine/threonine kinase AKT (protein kinase B). Its molecular structure features a biphenyl-4-carboxamide core linked to a morpholino pyrimidine scaffold, which facilitates high-affinity binding to the ATP-pocket of AKT isoforms (AKT1/2/3). This design confers selectivity by exploiting a unique hydrophobic pocket near the kinase domain, reducing off-target effects on structurally similar kinases like protein kinase A (PKA) or PKC [1] [3]. In broad kinase profiling screens (>400 kinases), AZ7328 showed >50% inhibition only at concentrations >1 µM, with negligible activity against DNA-PK, ATM, mTOR, or PI3K isoforms [4] [8]. The compound’s isopropyl substituent enhances conformational flexibility, enabling optimal interactions with AKT’s glycine-rich loop (residues 157–164), a critical determinant for its IC₅₀ of 1–10 nM in enzymatic assays [1].
The synthesis of AZ7328 employed a multi-step convergent strategy, starting with halogenated pyrimidine intermediates. Key optimizations included:
AZ7328 binds the pleckstrin homology (PH) domain of AKT, locking it in a closed conformation that sterically hinders ATP access. This inhibits phosphorylation of downstream substrates, including:
Table 1: AZ7328 Effects on AKT Substrate Phosphorylation in Bladder Cancer Cell Lines
Cell Line | PIK3CA Status | AZ7328 IC₅₀ (µM) | p-GSK-3β Reduction | p-S6K1 Reduction |
---|---|---|---|---|
UM-UC-5 | Mutant (E545K) | 0.8 | >90% | >85% |
T24 | Wild-type | 11.0 | <30% | <40% |
UM-UC-3 | Mutant (E545K) | 1.2 | >80% | >75% |
Data derived from immunoblotting assays [1] [10]
AZ7328 exerts cytostatic effects by inducing G1 cell-cycle arrest and autophagy, rather than apoptosis:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3